REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.[Br:8][C:9]1[CH:10]=[C:11](F)[C:12]([N+:16]([O-:18])=[O:17])=[C:13]([F:15])[CH:14]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([N:3]2[CH:7]=[CH:6][CH:5]=[N:4]2)[CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of water (1 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned between water (20 mL) and ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate:hexanes (1:6)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)N1N=CC=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |